molecular formula C21H20N4O3S B2801362 N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-65-4

N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2801362
CAS No.: 393830-65-4
M. Wt: 408.48
InChI Key: YAUQAKBSDBSFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a 3,4-dihydro scaffold. Key structural features include:

  • Substituents: A 4-methoxyphenyl group at the carbothioamide nitrogen and a 3-nitrophenyl moiety at the 1-position of the pyrazine ring.
  • Electronic effects: The electron-donating methoxy group (4-OCH₃) and electron-withdrawing nitro group (3-NO₂) create a polarized electronic environment, which may influence reactivity and biological activity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-18-9-7-16(8-10-18)22-21(29)24-13-12-23-11-3-6-19(23)20(24)15-4-2-5-17(14-15)25(26)27/h2-11,14,20H,12-13H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUQAKBSDBSFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound shares its pyrrolo[1,2-a]pyrazine core with several analogs but differs in substituent groups:

Compound Name Core Structure R₁ (Position 1) R₂ (Carbothioamide N) Molecular Formula Molecular Weight Key References
Target Compound 3,4-Dihydropyrrolo[1,2-a]pyrazine 3-Nitrophenyl 4-Methoxyphenyl C₂₁H₁₉N₅O₃S* 421.47* -
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 3,4-Dihydropyrrolo[1,2-a]pyrazine 4-Pyridinyl 2,6-Diethylphenyl C₂₃H₂₆N₄S 390.55
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 3,4-Dihydropyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl 3-Fluorophenyl C₂₂H₂₂FN₃OS 395.5

Physicochemical Properties

  • LogP/D values :

    • The analog 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide () has a logP of 5.35, indicating high lipophilicity, likely due to the ethoxy and fluorophenyl groups .
    • Substitution with a polar 4-pyridinyl group (as in ) may reduce logP compared to nitro/methoxy derivatives.
  • Hydrogen bonding :

    • Carbothioamide groups (-NH-CS-) in all analogs enable hydrogen bonding, influencing solubility and target interactions.

Key Research Findings

Substituent Effects on Reactivity and Stability

  • Methoxy vs. ethoxy : The 4-methoxyphenyl group (target) offers moderate electron donation, balancing solubility and lipophilicity, whereas ethoxy groups () increase hydrophobicity .

Spectroscopic Characterization

  • NMR trends :

    • Aromatic protons in 3-nitrophenyl groups typically resonate at δ 7.5–8.5 ppm (e.g., : δ 7.14–8.61 ppm for nitrophenyl signals) .
    • Methoxy protons (OCH₃) appear as singlets near δ 3.8 ppm .
  • Mass spectrometry :

    • Carbothioamide derivatives often exhibit [M+H]⁺ peaks corresponding to molecular weights (e.g., : m/z 391 for C₂₃H₂₆N₄S) .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like substituted phenyl rings and heterocyclic cores. Key steps include:
  • Condensation : Reacting a substituted phenyl ketone (e.g., 3-nitrophenyl) with a thiosemicarbazide derivative under reflux in ethanol or DMSO .
  • Cyclization : Acid- or base-catalyzed cyclization to form the pyrrolo-pyrazine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Critical Parameters : Optimize temperature (60–100°C), solvent polarity, and catalyst (e.g., triethylamine) to avoid side products like over-oxidized intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : A combination of techniques is required:
  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for nitrophenyl) and carbothioamide signals (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions often arise from:
  • Purity Discrepancies : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) and re-test .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate substituent effects .

Q. What strategies improve solubility without compromising bioactivity?

  • Methodological Answer :
  • Functional Group Modification : Introduce polar groups (e.g., hydroxyl or amine) on the methoxyphenyl ring while retaining the nitro group for electron-withdrawing effects .
  • Prodrug Approach : Convert the carbothioamide to a water-soluble phosphate ester .
  • Co-solvent Systems : Use DMSO-PBS mixtures (<10% DMSO) for in vitro studies .

Q. How can computational methods guide SAR studies for this compound?

  • Methodological Answer :
  • Docking Simulations : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize substituents enhancing binding affinity .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with IC50 values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.